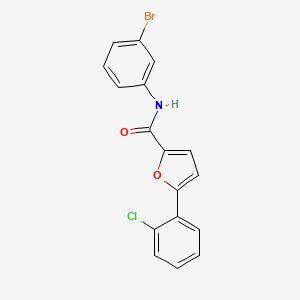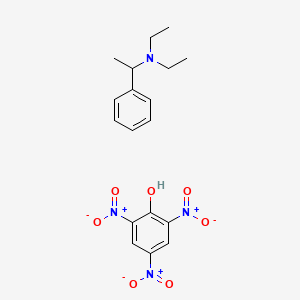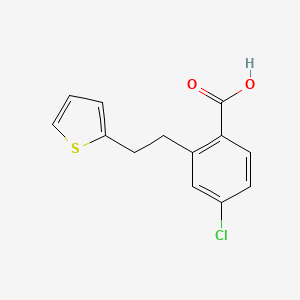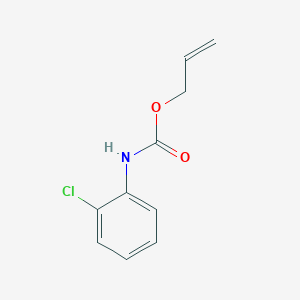
Allyl 2-chlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound serves as both a direct catalyst in organic chemical reactions and a precursor for other types of palladium catalyst complexes.
Allyl 2-chlorophenylcarbamate: , is a yellow to greenish-yellow crystalline solid at room temperature and pressure. It belongs to the class of .
Preparation Methods
- To synthesize Allyl 2-chlorophenylcarbamate, follow these steps:
- In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 250 mL of distilled water and purge with argon gas for 30 minutes.
- Under argon flow, add palladium(II) chloride (10 mmol, 1.77 g, 1 equivalent) and potassium chloride (20 mmol, 1.42 g, 2 equivalents) sequentially to the reaction flask. Seal the flask with a rubber septum.
- Stir the resulting mixture for 1 hour, then add excess allyl chloride (30 mmol, 3 equivalents) dropwise at room temperature. Continue stirring for 24 hours.
- After completion, extract the reaction mixture with chloroform, collect the organic layers, dry with MgSO₄, and filter. The resulting solid represents the dimeric palladium catalyst .
Chemical Reactions Analysis
- Allyl 2-chlorophenylcarbamate participates in various organic reactions as a catalyst. Common reactions include:
Heck reaction: Catalyzes the coupling of aryl halides with alkenes.
Hydrosilylation: Used as a pre-catalyst for enantioselective hydrosilylation of alkenes.
Cross-coupling reactions: Enables the formation of C-C bonds.
Asymmetric alkylation and amination: Precursor for chiral ligands.
Alkene methylation: Catalyzes the addition of alkyltin reagents to alkenes.
Scientific Research Applications
- In chemistry, Allyl 2-chlorophenylcarbamate plays a crucial role in developing new synthetic methodologies.
- In biology and medicine, it contributes to the design of selective catalysts and ligands.
- In industry, it finds applications in fine chemical synthesis and pharmaceutical production.
Mechanism of Action
- The exact mechanism by which Allyl 2-chlorophenylcarbamate exerts its effects depends on the specific reaction. Generally, it acts as a palladium(II) catalyst, coordinating with substrates and facilitating bond formation.
Comparison with Similar Compounds
- While Allyl 2-chlorophenylcarbamate is unique due to its specific structure, similar compounds include other palladium catalysts and related organometallic complexes.
Properties
CAS No. |
25217-00-9 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
prop-2-enyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H,12,13) |
InChI Key |
PBGOFQLVRXLEKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




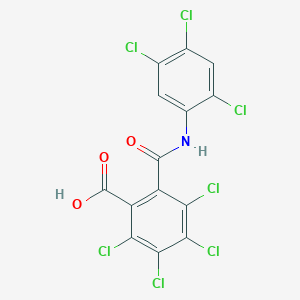



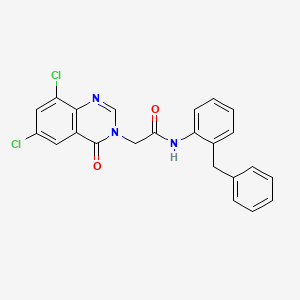

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)
